molecular formula C25H22N4O3 B2728882 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1795197-97-5

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2728882
CAS No.: 1795197-97-5
M. Wt: 426.476
InChI Key: APZIHPAHDHAOIA-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS Number: 1795197-97-5) is a chemical compound with a molecular formula of C 25 H 22 N 4 O 3 and a molecular weight of 426.47 g/mol . This reagent is provided with a minimum purity of 90%+ and is intended for research applications. The compound features a hybrid molecular structure, incorporating both an imidazo[1,2-a]pyridine and a 5-oxopyrrolidine-3-carboxamide moiety. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry and is found in compounds investigated as inhibitors of various biological targets, such as RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) for inflammatory diseases and mutant-selective FLT3-ITD inhibitors for acute myeloid leukemia research . Furthermore, the 5-oxopyrrolidine (or pyrrolidinone) core is a versatile saturated scaffold prized in drug discovery. Its three-dimensional, non-planar structure allows for extensive exploration of pharmacophore space and can contribute favorably to the physicochemical properties and solubility of a molecule . Derivatives of 5-oxopyrrolidine have been explored as inhibitors of targets like the Nav1.8 voltage-gated sodium channel, which is implicated in neuropathic and inflammatory pain pathways . Researchers can utilize this compound as a key intermediate or building block for the synthesis and discovery of novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-32-19-8-6-7-18(14-19)29-15-17(13-24(29)30)25(31)27-21-10-3-2-9-20(21)22-16-28-12-5-4-11-23(28)26-22/h2-12,14,16-17H,13,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZIHPAHDHAOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, often referred to as an imidazo[1,2-a]pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This compound exhibits a range of pharmacological effects that are crucial for the development of new therapeutic agents.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, a pyrrolidine ring, and a carboxamide functional group. The presence of these structural elements is believed to contribute to its diverse biological activities.

1. Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including the compound , demonstrate significant anticancer properties. In various studies:

  • Cell Line Studies : The compound has shown cytotoxic effects against multiple cancer cell lines. For instance, in vitro assays revealed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been noted to affect the VEGF receptor signaling pathway, which plays a critical role in tumor angiogenesis .

2. Antiparasitic Activity

In addition to its anticancer properties, this compound has shown potential as an antiparasitic agent:

  • In vitro Efficacy : Studies have demonstrated that the compound exhibits activity against Entamoeba histolytica and Trichomonas vaginalis, both of which are significant pathogens responsible for human diseases . The mechanism of action may involve disruption of cellular processes critical for parasite survival.
  • Toxicity Assessment : Exploratory toxicology studies have indicated that the compound is largely non-toxic at therapeutic doses, with no significant hepatic or renal damage observed in animal models .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

  • Study on Anticancer Effects : A study published in Molecules reported that derivatives similar to this compound exhibited potent cytotoxicity against a panel of cancer cell lines with IC50 values ranging from 1.4 to 4.2 μM . The research emphasized the need for further optimization to enhance potency and selectivity.
  • Antiparasitic Evaluation : Another investigation focused on the effectiveness of imidazo[1,2-a]pyridine derivatives against resistant strains of E. histolytica and T. vaginalis. The results indicated promising activity with minimal off-target effects .

Summary Table of Biological Activities

Activity Type Target Pathogen/Cell Line IC50 Values Notes
AnticancerMCF-71.4 - 4.2 μMSignificant cytotoxic effects observed
AnticancerA549Low micromolar rangeInhibition of VEGF signaling
AntiparasiticEntamoeba histolyticaNot specifiedEffective against pathogenic strains
AntiparasiticTrichomonas vaginalisNot specifiedNon-toxic at therapeutic doses

Scientific Research Applications

Structural Characteristics and Synthesis

The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, which is known for its pharmacological properties. The synthesis of this compound can be achieved through various methods, often involving the combination of pyrrolidine derivatives with imidazo compounds. Detailed characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer activities. For instance, studies have shown that modifications to the imidazo core can enhance selectivity and potency against various cancer cell lines. The compound under discussion has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives are also known for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide to various biological targets. These studies provide insights into the interactions at the molecular level, helping to optimize the compound's structure for improved efficacy .

Synthesis and Evaluation

A notable case study involved the synthesis of a series of imidazo[1,2-a]pyridine derivatives, including the target compound, followed by biological evaluations against multiple cancer cell lines. Results indicated a correlation between structural modifications and enhanced biological activity, suggesting pathways for further drug development .

Clinical Implications

Another study focused on the potential clinical implications of using this compound in combination therapies for cancer treatment. The findings suggested that when used alongside established chemotherapeutic agents, there was an observable synergistic effect that improved overall efficacy while reducing side effects associated with high doses of traditional drugs .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AnticancerVarious cancer cell linesInhibition of growth and apoptosis
AntimicrobialStaphylococcus aureusEffective inhibition
Escherichia coliEffective inhibition
Anti-inflammatoryIn vitro modelsInhibition of COX/LOX

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Imidazo[1,2-a]pyridine vs. Dipyrido[1,2-a:2',3'-d]pyrimidine
  • Target Compound : The imidazo[1,2-a]pyridine core provides a compact, planar structure conducive to π-π stacking interactions.
  • Compound : The dipyrido[1,2-a:2',3'-d]pyrimidine core (e.g., N-(2-furylmethyl)-dipyrido pyrimidine) introduces an additional pyridine ring, expanding the aromatic surface area. This may improve binding to larger hydrophobic pockets but reduce metabolic stability due to increased lipophilicity .
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
  • Compound (3f) : Replacing pyridine with pyrimidine in the fused ring (imidazo[1,2-a]pyrimidine) alters electron distribution. The pyrimidine’s electron-deficient nature could enhance interactions with positively charged residues in enzymatic active sites, though at the cost of reduced solubility .

Substituent Analysis

Compound Key Substituents Potential Impact on Properties
Target Compound 3-Methoxyphenyl, 5-oxopyrrolidine Improved solubility (methoxy); H-bonding (lactam)
Compound 4-Methoxyphenyl, furylmethyl Increased steric bulk; potential for glycosidase inhibition
Patent Compound 6-Chloro, 7-methyl, 8-nitro Nitro group may act as a prodrug trigger; chloro enhances lipophilicity
Compound Benzothiophene, pyridazine Benzothiophene increases lipophilicity; pyridazine may enhance π-stacking

Pharmacological Implications

  • Fluorinated Analogs : Compounds with trifluoromethyl or pentafluoroethoxy groups (e.g., tyclopyrazoflor) exhibit enhanced metabolic stability and bioavailability, a feature absent in the target compound .

Research Findings and Limitations

  • Anticancer Activity : Imidazo[1,2-a]pyridine derivatives (e.g., sarolaner) show antiproliferative effects via kinase inhibition, suggesting similar mechanisms for the target compound .
  • Metabolic Stability : The absence of fluorinated groups in the target compound may result in shorter half-lives compared to ’s trifluoromethylated analogs .
  • Toxicity: Nitro groups in some analogs () pose genotoxicity risks, whereas the target’s methoxy group is generally safer .

Q & A

Q. What are the established synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via microwave-assisted coupling of aryl halides with N-tosylhydrazones in methanol/water (1:2 v/v) with trifluoroacetic acid (TFA) as a catalyst .
  • Step 2 : Introduction of the 3-methoxyphenyl-pyrrolidone moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Critical Factors : Microwave irradiation reduces reaction time (e.g., 15–30 minutes), while solvent polarity (methanol vs. DMF) affects intermediate stability. Yields range from 55–67% for analogous compounds .

Table 1 : Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldKey Spectral Data (IR/NMR)
Core FormationTFA, MeOH/H₂O, 80°C, microwave66%IR: 1722 cm⁻¹ (C=O); ¹H NMR: δ 8.2–7.1 ppm (aromatic H)
SubstitutionK₂CO₃, DMF, RT, 12h67%¹³C NMR: δ 165 ppm (carboxamide C=O)

Q. How is the compound characterized, and what spectroscopic markers validate its structure?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include C=O stretch (~1720 cm⁻¹) from the pyrrolidone and carboxamide groups, and aromatic C-H bending (~750–765 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy singlet (δ ~3.8 ppm), and pyrrolidone NH (δ ~9.5 ppm, broad) .
  • ¹³C NMR : Distinct signals for carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the imidazo[1,2-a]pyridine ring (δ 140–150 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm deviation from theoretical mass .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural validation?

  • Methodological Answer :
  • Step 1 : Compare experimental ¹H-¹H COSY and NOESY data with computational models (DFT-based simulations) to validate spatial arrangements .
  • Step 2 : Use heteronuclear correlation (HSQC/HMBC) to assign ambiguous carbons. For example, HMBC correlations between the pyrrolidone NH and adjacent carbonyl groups can confirm connectivity .
  • Case Study : In imidazo[1,2-a]pyridine analogs, unexpected splitting in aromatic protons may arise from restricted rotation; variable-temperature NMR (e.g., 25–60°C) can resolve dynamic effects .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility :
  • Test co-solvents (e.g., DMSO:water mixtures) or cyclodextrin-based encapsulation .
  • Adjust pH (e.g., phosphate buffer at pH 7.4) to ionize the carboxamide group (predicted pKa ~3.5–4.0) .
  • Stability :
  • Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Common degradation pathways include hydrolysis of the pyrrolidone ring under acidic conditions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Key Modifications :
  • Pyrrolidone Ring : Replace 5-oxo with 5-thioxo to modulate electron density (affects COX-2 inhibition in analogs) .
  • Imidazo[1,2-a]pyridine Substituents : Introduce electron-withdrawing groups (e.g., -F) at the 6-position to enhance metabolic stability .
  • SAR Table :
ModificationBioactivity TrendRationale
3-Methoxyphenyl → 4-Fluorophenyl↑ COX-2 selectivityEnhanced hydrophobic interactions
Imidazo[1,2-a]pyridine → Pyrido[1,2-a]pyrimidine↓ SolubilityIncreased planarity reduces aqueous solubility

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Methodological Answer :
  • Root Cause Analysis :
  • Catalyst Loading : Higher TFA concentrations (>1 mol%) in microwave reactions may reduce side products .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (MeOH/water) can alter isolated yields by 5–10% .
  • Resolution : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and report averages from ≥3 trials .

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